Pinolidoxin

Beschreibung

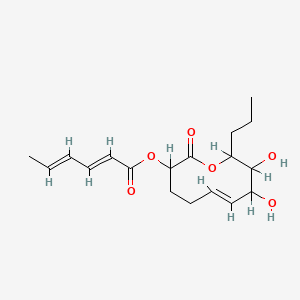

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

152985-39-2 |

|---|---|

Molekularformel |

C18H26O6 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

[(5E)-3,4-dihydroxy-10-oxo-2-propyl-2,3,4,7,8,9-hexahydrooxecin-9-yl] (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C18H26O6/c1-3-5-6-12-16(20)23-15-11-8-7-10-13(19)17(21)14(9-4-2)24-18(15)22/h3,5-7,10,12-15,17,19,21H,4,8-9,11H2,1-2H3/b5-3+,10-7+,12-6+ |

InChI-Schlüssel |

TXPRZPDVUZCNLB-YECGNMMBSA-N |

SMILES |

CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |

Isomerische SMILES |

CCCC1C(C(/C=C/CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O |

Kanonische SMILES |

CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |

Synonyme |

lethaloxin pinolidoxin |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Pinolidoxin

Fungal Producers and Associated Host Organisms

Isolation from Ascochyta pinodes and Didymella pinodes

Pinolidoxin was first isolated and identified in 1993 from the fungus Ascochyta pinodes. mdpi.com This fungus is a significant plant pathogen, known for causing Ascochyta blight, a destructive disease affecting field peas (Pisum sativum). researchgate.netacs.org The production of this compound by the fungus is considered a key factor in its virulence. researchgate.net

Further research led to the isolation of this compound from an aggressive strain of Didymella pinodes, which is the teleomorph (the sexual reproductive stage) of A. pinodes. mdpi.comresearchgate.netnih.gov This strain was also isolated from infected pea plants in Spain, reinforcing the connection between the fungus, its host, and the production of this phytotoxic metabolite. mdpi.comresearchgate.net In culture, D. pinodes was found to produce this compound as its main toxic metabolite, alongside other related compounds. acs.orgnih.govcolab.ws

Identification in Other Fungal Species, e.g., Mycosphaerella lethalis (Lethaloxin) and Phoma bellidis

In the same year as its initial discovery, a compound identical to this compound was isolated from a strain of the fungus Mycosphaerella lethalis and was independently named lethaloxin. mdpi.comresearchgate.netresearchgate.net Subsequent structural analysis confirmed that lethaloxin and this compound are the same substance. mdpi.comresearchgate.net Mycosphaerella lethalis is another plant pathogenic fungus, and the isolation of this toxin highlighted its presence across different fungal genera. usda.govgoogle.it

This compound has also been identified as a metabolite produced by Phoma bellidis, an endophytic fungus. mdpi.comcolab.ws It was isolated from the ethyl acetate (B1210297) extraction of a rice fermentation culture of P. bellidis. mdpi.com This finding demonstrates that this compound is not limited to fungi that cause blight diseases in legumes but is also produced by endophytic species associated with other plants. mdpi.comcolab.ws

Table 1: Fungal Producers of this compound and Associated Hosts

| Fungal Species | Synonym/Related Stage | Associated Host Organism(s) | Notes |

| Ascochyta pinodes | Anamorph of D. pinodes | Pea (Pisum sativum) | Original source of this compound isolation. mdpi.comresearchgate.net |

| Didymella pinodes | Teleomorph of A. pinodes | Pea (Pisum sativum) | An aggressive strain is a known producer. mdpi.comresearchgate.netacs.org |

| Mycosphaerella lethalis | Not applicable | Not specified in sources | Produced the identical compound, named lethaloxin. mdpi.comusda.gov |

| Phoma bellidis | Not applicable | Tricyrtis maculata (Toad lily) | An endophytic fungus. colab.ws |

Methodologies for this compound Extraction and Purification from Biological Matrices

The extraction and purification of this compound from fungal cultures involve multi-step laboratory procedures designed to isolate the compound from a complex mixture of metabolites.

The general process begins with the cultivation of the fungus, such as Ascochyta pinodes or Phoma bellidis, on a suitable growth medium like wheat grain or a rice fermentation medium. mdpi.comcolab.ws After a sufficient incubation period to allow for metabolite production, the culture filtrate or the entire culture mass is subjected to extraction.

A common technique is liquid-liquid extraction using an organic solvent. jpionline.org Ethyl acetate is frequently documented as the solvent of choice for this purpose. mdpi.com The crude extract obtained after solvent evaporation is a complex mixture containing this compound along with other secondary metabolites and cellular components. mdpi.comcolab.ws

To purify this compound from this crude extract, chromatographic techniques are employed. Flash column chromatography is a standard initial purification step. mdpi.com This method separates compounds based on their polarity, allowing for the isolation of fractions enriched with this compound. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system like petroleum ether and ethyl acetate. mdpi.com Further purification to obtain the pure compound is often achieved using high-performance liquid chromatography (HPLC). The structure and purity of the final product are confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). mdpi.comcolab.wsresearchgate.net

Table 2: General Methodology for this compound Extraction and Purification

| Step | Technique | Description |

| 1. Fungal Cultivation | Solid-state or liquid fermentation | The selected fungal strain is grown on a nutrient-rich substrate (e.g., rice, wheat) to produce secondary metabolites. mdpi.comcolab.ws |

| 2. Extraction | Solvent Extraction | The culture medium is extracted with an organic solvent, most commonly ethyl acetate, to separate the metabolites from the aqueous and solid phases. mdpi.com |

| 3. Concentration | Rotary Evaporation | The organic solvent is removed under vacuum to yield a crude extract containing a mixture of compounds. mdpi.com |

| 4. Purification | Flash Column Chromatography | The crude extract is separated into fractions using silica gel chromatography to isolate the compound based on polarity. mdpi.com |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | HPLC is often used for the final purification step to achieve high purity of the this compound compound. |

| 6. Characterization | Spectroscopic Analysis | Techniques such as NMR and HRMS are used to confirm the chemical structure and identity of the isolated this compound. mdpi.comresearchgate.net |

Structural Elucidation and Stereochemical Characterization of Pinolidoxin

Spectroscopic Techniques for Structural Assignment (e.g., NMR, MS, ECD)

The determination of pinolidoxin's planar structure and key stereochemical features has relied heavily on a suite of spectroscopic methods. lehigh.edunptel.ac.inscribd.com These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been fundamental in piecing together the carbon skeleton and the placement of functional groups in this compound. mdpi.comaau.dkipb.pt

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule. mdpi.comnih.govmimedb.org

2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been crucial in establishing the connectivity between protons and carbons, including those separated by multiple bonds. aau.dkipb.pt

Mass Spectrometry (MS): This technique has been vital for determining the molecular weight and elemental composition of this compound. lehigh.eduaau.dk

High-Resolution Mass Spectrometry (HRMS): Provides a very precise mass measurement, allowing for the determination of the molecular formula (C₁₈H₂₆O₆). mdpi.com

Fragmentation Patterns: Analysis of how the molecule breaks apart in the mass spectrometer can offer clues about its substructures.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. x-mol.netresearchgate.netencyclopedia.pub By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, researchers can deduce the absolute configuration of the chiral centers. mdpi.comresearchgate.netresearchgate.net

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings | References |

| ¹H NMR | Reveals the presence of specific proton environments, including olefinic and oxygenated methine protons. | mdpi.com |

| ¹³C NMR | Confirms the presence of 18 carbon atoms, including ester carbonyl, olefinic, and oxygen-bearing carbons. | mdpi.comnih.gov |

| HRMS (ESI) | Determines the molecular formula as C₁₈H₂₆O₆ by providing a precise mass-to-charge ratio. | mdpi.com |

| IR | Indicates the presence of hydroxyl (-OH) and ester carbonyl (C=O) functional groups. | mdpi.com |

| ECD | Used in conjunction with computational calculations to determine the absolute configuration of the stereocenters. | mdpi.comresearchgate.net |

Determination of this compound's Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in this compound, known as its stereochemistry, has been a complex undertaking. This involves establishing both the relative and absolute configuration of its multiple chiral centers. ox.ac.ukslideshare.net

The initial efforts to define the stereochemistry of this compound focused on chemical degradation and the synthesis of fragments of the molecule. nih.govacs.org By comparing the spectral data of these synthetic fragments with those obtained from the natural product, researchers could deduce the relative arrangement of some of the chiral centers. nih.gov

A significant step in determining the absolute stereochemistry involved the application of Mosher's method. acs.orgresearchgate.net This chemical derivatization technique, performed on both this compound itself and on a stereochemically related synthetic compound, allowed for the assignment of the absolute configuration at the C-7, C-8, and C-9 chiral centers. acs.orgresearchgate.net

Further confirmation and elucidation of the stereochemistry have been achieved through total synthesis. mdpi.comresearchgate.netresearchgate.net By synthesizing different possible stereoisomers of this compound and comparing their spectroscopic data, particularly NMR and optical rotation, with that of the natural compound, the correct stereochemical assignment can be confirmed. mdpi.comresearchgate.net

Table 2: Key Approaches for Stereochemical Determination of this compound

| Method | Description | References |

| Chemical Degradation | Breaking down this compound into smaller, identifiable fragments to determine the stereochemistry of parts of the molecule. | nih.govacs.org |

| Mosher's Method | A chemical derivatization technique used to determine the absolute configuration of chiral alcohols. | acs.orgresearchgate.net |

| Total Synthesis | The complete chemical synthesis of possible stereoisomers to compare with the natural product. | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Spectroscopic Comparison | Comparing NMR and other spectral data of synthetic and natural samples to confirm the correct stereoisomer. | mdpi.comnih.gov |

Chemical Synthesis of Pinolidoxin and Its Analogues

Semisynthesis and Derivatization Approaches for Pinolidoxin Analogues

Semisynthetic modifications of naturally isolated this compound and related compounds have been instrumental in structure-activity relationship (SAR) studies. mdpi.comnih.gov These approaches typically involve straightforward chemical transformations to probe the importance of specific functional groups for biological activity.

Common derivatization reactions include:

Acetylation: The reaction of this compound with acetic anhydride (B1165640) in pyridine (B92270) is a typical method to acetylate the hydroxyl groups. mdpi.com For instance, the creation of 7,8-O,O'-diacetylthis compound has been reported. acs.org

Hydrogenation: Catalytic hydrogenation, often using platinum(IV) oxide, has been used to reduce double bonds within the molecule. mdpi.com

Esterification: The hydroxyl groups of this compound and its analogues can be esterified with various acids to explore the impact of different ester moieties on bioactivity. mdpi.com

These semisynthetic derivatives have been crucial for understanding which parts of the this compound molecule are essential for its phytotoxic effects. For example, SAR studies have been conducted using this compound, its 7-epimer, and their derivatives to assess their antifungal properties. mdpi.comnih.gov The results of these studies help in designing more potent and selective analogues.

Total Synthesis Strategies and Methodologies for this compound

The complete, or "total," synthesis of this compound from simple, commercially available starting materials has been a significant endeavor, confirming its structure and providing access to larger quantities for biological testing.

Pioneering Total Syntheses of this compound (e.g., Fürstner and Kozmin Groups)

The first total synthesis of (+)-pinolidoxin was accomplished by the Fürstner group in 2002. researchgate.netresearchgate.netnih.gov This landmark achievement not only confirmed the relative and absolute stereochemistry of the natural product but also provided a definitive solution to what was known as the "this compound puzzle." researchgate.netnih.gov A key feature of their strategy was the use of ring-closing metathesis (RCM) to form the 10-membered lactone ring. researchgate.netnih.gov

Shortly after, the Kozmin group reported a highly convergent and efficient synthesis of the unnatural enantiomer, (−)-pinolidoxin. mdpi.comacs.orgacs.org Their approach was notable for its use of novel silacyclic precursors and also featured a late-stage RCM reaction. acs.orgacs.orgnih.gov This synthesis provided an unambiguous determination of the relative and absolute stereostructure of the fungal metabolite. acs.orgnih.gov

Application of Ring-Closing Metathesis (RCM) in this compound Synthesis

Ring-closing metathesis has proven to be a powerful and widely adopted strategy for the construction of the 10-membered macrocyclic ring of this compound and its analogues. nih.govmdpi.comacs.org This reaction, which forms a new carbon-carbon double bond by joining the two ends of a diene precursor, is catalyzed by ruthenium-based complexes, such as the Grubbs catalysts.

In the synthesis of this compound, RCM is typically employed in the final stages to close the macrolactone ring. mdpi.comacs.org The stereochemical outcome of the RCM reaction, yielding either the desired (E)-alkene or the undesired (Z)-isomer, can be influenced by the choice of catalyst and the structure of the substrate. nih.govmdpi.com For instance, the Fürstner group demonstrated that a ruthenium indenylidene complex favored the formation of the (E)-alkene, while a second-generation Grubbs catalyst bearing an N-heterocyclic carbene ligand selectively produced the (Z)-olefin. nih.gov The Kozmin group also noted the reversibility of the RCM reaction, which can impact the final isomeric ratio. acs.orgacs.orgnih.gov

Despite its utility, the RCM approach in this compound synthesis can sometimes suffer from low E/Z selectivity and modest yields. researchgate.net For instance, the RCM of a diol precursor using a Grubbs second-generation catalyst resulted in a separable mixture of this compound (the E-isomer) and its Z-isomer, with the latter often being the major product. mdpi.comnih.gov

Chiral Pool Approaches in this compound Synthesis (e.g., from L-ribose, L-malic acid)

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials to introduce the required stereochemistry into the target molecule. york.ac.ukuh.edu This strategy has been successfully applied to the synthesis of this compound.

From L-ribose: A divergent total synthesis of (+)-pinolidoxin has been accomplished using L-ribose as a chiral template. researchgate.netmdpi.com L-ribose provides a convenient and enantiopure starting point for constructing key fragments of the this compound structure. mdpi.comnih.gov

From L-malic acid: L-malic acid is another versatile chiral building block that has been employed in the synthesis of this compound. researchgate.netmdpi.comatamanchemicals.com It can be used to derive specific stereocenters within the molecule. researchgate.netmdpi.com A divergent synthesis of both this compound and the related natural product bellidisin C has been achieved starting from L-ribose and L-malic acid. researchgate.netmdpi.com

The use of these chiral starting materials provides an efficient and stereocontrolled route to complex natural products like this compound.

Divergent Synthetic Strategies for this compound (e.g., utilizing silacyclic precursors)

Divergent synthetic strategies are designed to produce a variety of related compounds from a common intermediate. This approach is particularly efficient for creating libraries of analogues for biological screening.

The Kozmin group's synthesis of (−)-pinolidoxin is a prime example of a divergent strategy. acs.orgacs.orgnih.gov They utilized a common silacyclic precursor to assemble the two key fragments required for the synthesis. acs.orgacs.org This innovative approach relies on the catalytic enantioselective desymmetrization of meso silacyclic epoxides to create the necessary stereogenic centers. acs.org This strategy highlights the utility of novel silicon-based platforms in stereocontrolled polyol synthesis. acs.orgacs.orgnih.gov

Synthesis of this compound Stereoisomers and Non-Natural Enantiomers

The synthesis of stereoisomers and non-natural enantiomers of this compound is crucial for several reasons. It helps in the definitive assignment of the absolute configuration of the natural product and provides valuable tools for studying its mechanism of action.

As mentioned previously, the Kozmin group successfully synthesized the non-natural enantiomer, (−)-pinolidoxin. mdpi.comacs.orgacs.org This synthesis was instrumental in confirming the absolute stereochemistry of the naturally occurring (+)-enantiomer. acs.org The optical rotation of their synthetic (−)-pinolidoxin was found to be equal in magnitude but opposite in sign to that of the natural product. acs.org

The synthesis of other stereoisomers, such as the Z-isomer of this compound, has also been reported, often as a byproduct of the RCM reaction. mdpi.comnih.gov The ability to selectively synthesize different stereoisomers allows for a detailed investigation of how the three-dimensional structure of the molecule influences its biological activity.

Structure Activity Relationship Sar Studies of Pinolidoxin and Its Derivatives

Identification of Key Structural Features Crucial for Pinolidoxin Bioactivity

Research has consistently identified several structural elements as being critical for the phytotoxic activity of this compound. The integrity of the core molecular framework and the presence of specific substituents are paramount.

The foundational structure for this compound's bioactivity is its 10-membered macrolide ring , often referred to as a nonenolide ring. Studies comparing this compound to its derivatives have shown that the intactness of this ring is a fundamental requirement for its phytotoxic effects. nih.govnih.gov Any disruption to this lactone ring system leads to a significant loss of activity.

Within this ring system, the presence and nature of specific functional groups are crucial. A key feature is the vicinal diol system at positions C-7 and C-8 . cnr.itmdpi.com The presence of these two hydroxyl groups is consistently correlated with high phytotoxicity. nih.govnih.gov Furthermore, the stereochemistry of these hydroxyl groups, particularly at C-7, has been shown to be important for biological activity. For instance, 7-epi-pinolidoxin, a stereoisomer of this compound, displays different levels of phytotoxicity. colab.ws

Another critical component is the unmodified n-propyl side chain at position C-9 . nih.govnih.govmdpi.com Alterations to this alkyl substituent have been demonstrated to diminish the compound's phytotoxic capabilities. This suggests that the length and nature of this side chain are optimized in the natural structure of this compound for its interaction with biological targets.

Finally, SAR studies have indicated the importance of an unsubstituted C-2 to C-4 region of the lactone ring. researchgate.netresearchgate.net The introduction of substituents in this part of the molecule has been associated with a decrease in phytotoxic activity, highlighting the specific structural requirements for potent bioactivity.

Table 1: Key Structural Features of this compound Essential for Bioactivity

| Structural Feature | Importance for Bioactivity | Supporting Evidence |

|---|---|---|

| Intact 10-Membered Lactone Ring | Essential for maintaining the overall conformation required for activity. | Disruption of the ring leads to loss of phytotoxicity. nih.govnih.gov |

| Diol System at C-7 and C-8 | Crucial for interaction with the biological target. | Presence of both hydroxyl groups is required for strong phytotoxicity. nih.govnih.govcnr.itmdpi.com |

| Stereochemistry at C-7 | Influences the potency of the phytotoxic effect. | Isomers like 7-epi-pinolidoxin show different activity levels. colab.ws |

| Unmodified n-Propyl Side Chain at C-9 | Important for optimal binding and activity. | Modification or replacement of this group reduces phytotoxicity. nih.govnih.govmdpi.com |

| Unsubstituted C-2 to C-4 Region | Maintains the necessary structural integrity for bioactivity. | Functionalization in this area leads to decreased activity. researchgate.netresearchgate.net |

Correlation of Functional Groups and Conformational Freedom with this compound's Biological Activity

The specific functional groups on the this compound molecule and the molecule's ability to adopt certain spatial arrangements (conformational freedom) are deeply interconnected and collectively determine its biological activity.

The hydroxyl groups at C-7 and C-8 are primary sites for interaction and modification. Chemical derivatization of this diol system has provided direct evidence of its importance. For example, the acetylation of these hydroxyl groups to form 7,8-O,O'-diacetylthis compound, or their conversion into an isopropylidene derivative (7,8-O,O'-isopropylidene-pinolidoxin), results in a significant reduction in phytotoxic activity. nih.gov This demonstrates that the free hydroxyl groups are directly involved in the mechanism of action, likely through hydrogen bonding with the target enzyme or receptor.

The concept of conformational freedom of the ten-membered lactone ring is another critical factor. cnr.itnih.gov This refers to the flexibility of the ring and its ability to adopt a specific three-dimensional shape, or conformation, that is optimal for binding to its biological target. The size of the ten-membered ring in this compound allows for a degree of flexibility that is thought to be essential for it to orient its key functional groups correctly for interaction. Modifications that restrict this flexibility, such as the introduction of the isopropylidene bridge across the C-7 and C-8 hydroxyls, not only alter the functional groups but also impose significant conformational constraints on the macrolide ring, which contributes to the loss of activity. nih.gov

Table 2: Effect of Functional Group Modification on the Phytotoxicity of this compound

| Derivative | Modification | Effect on Phytotoxicity | Reference |

|---|---|---|---|

| 7,8-O,O'-Diacetylthis compound | Acetylation of C-7 and C-8 hydroxyl groups | Reduced activity | nih.gov |

| 7,8-O,O'-Isopropylidene-pinolidoxin | Formation of an isopropylidene ketal at C-7 and C-8 | Significantly reduced activity | researchgate.netnih.gov |

| 5,6-Dihydrothis compound | Saturation of the C-5-C-6 double bond | Reduced activity | mdpi.comresearchgate.net |

| 5,6-Epoxythis compound | Epoxidation of the C-5-C-6 double bond | Reduced activity | mdpi.comresearchgate.net |

Comparative SAR Analysis of this compound with Related Decanolides (e.g., Putaminoxin (B1236956), Stagonolide (B1260407), Herbarumins)

This compound belongs to a broader class of 10-membered lactones (decanolides) that includes other phytotoxic compounds such as putaminoxin, stagonolides, and herbarumins. Comparative SAR analysis of these related natural products provides valuable insights into the structural nuances that govern phytotoxicity.

Putaminoxin , isolated from Phoma putaminum, is structurally very similar to this compound and is also a potent phytotoxin. nih.govmdpi.com Both compounds are considered among the most active in this class, and their SAR studies are often discussed together, underscoring that the key features for high phytotoxicity—the intact nonenolide ring, the diol system, and the n-propyl side chain—are conserved between them. nih.govnih.gov

Stagonolides , produced by Stagonospora cirsii, share the same decanolide core. However, variations in substitution patterns lead to differences in activity. For instance, stagonolide showed high toxicity in some assays, while derivatives with modifications, such as the replacement of the C-9 propyl group with a methyl group, result in a loss of phytotoxic activity. researchgate.netresearchgate.net This highlights the specific requirement of the n-propyl group for potent activity, a feature shared with this compound.

Herbarumins , from Phoma herbarum, also contribute to the understanding of SAR in this family. For example, herbarumin II, which has a different substitution pattern compared to this compound, was found to be inactive, whereas this compound was phytotoxic on a range of plants. mdpi.comcolab.ws This further emphasizes the high degree of structural specificity required for the phytotoxic effects. Studies have also shown that hydroxylation at the C-2 position in herbarumin-type structures diminishes phytotoxicity. nih.gov

The collective analysis of these related decanolides confirms that while the 10-membered lactone skeleton is a common feature, the specific arrangement and nature of functional groups and substituents are the ultimate determinants of the degree of phytotoxicity. This compound and putaminoxin appear to represent a near-optimal arrangement of these features for potent phytotoxic activity.

Mechanistic Investigations of Pinolidoxin S Biological Activity

Pinolidoxin's Role in Modulation of Plant Pathogenesis and Host-Pathogen Interactions

This compound, a phytotoxic secondary metabolite produced by various fungi, plays a significant role in the modulation of plant pathogenesis and the intricate interactions between hosts and pathogens. researchgate.netdntb.gov.ua As a phytotoxin, it is a poisonous substance to plants, produced by fungi through their natural biochemical processes, and is known to facilitate pathogen infection. researchgate.net The production of such phytotoxins by pathogenic fungi is a key virulence strategy, enabling them to colonize the host, acquire nutrients, and cause disease. frontiersin.org These interactions can lead to visible and dramatic changes in the host plant, indicating that the invading microbe has disrupted normal growth and development. nih.gov

The process of pathogenesis often involves the degradation of the host's cell wall, a crucial barrier that pathogens must overcome. mdpi.com Many pathogenic fungi have evolved to secrete a variety of cell wall-degrading enzymes to breach this defense. mdpi.com Phytotoxins like this compound contribute to this process, aiding in the breakdown of host tissues and facilitating the spread of the pathogen. researchgate.netmdpi.com The ability of a pathogen to produce host-specific toxins (HSTs) can define its pathogenicity and host range, with plant susceptibility often depending on the presence of a specific target for the toxin. oup.com In this complex interplay, pathogens may also deploy effector proteins to manipulate various host cellular processes, including hormone homeostasis, to their advantage. nih.govnih.gov

Plants, in turn, have developed sophisticated defense mechanisms to counter pathogen attacks. frontiersin.org These defenses can be pre-formed physical barriers and chemical defenses or inducible immune responses that are activated upon pathogen recognition. frontiersin.org The plant's immune system can recognize pathogen-associated molecular patterns (PAMPs), triggering a basal defense response known as pattern-triggered immunity (PTI). nih.gov A more specific and robust response, effector-triggered immunity (ETI), is activated when the plant detects pathogen effectors. nih.gov However, successful pathogens have evolved strategies to suppress or evade these host defenses, often through the action of their own effector molecules that can interfere with the plant's signaling pathways. frontiersin.orgnih.gov

This compound as an Inhibitor of Phenylalanine Ammonia Lyase (PAL) Activity in Plants

This compound is recognized as a potent inhibitor of the activity of Phenylalanine Ammonia Lyase (PAL), a pivotal enzyme in the biosynthesis of a wide array of phenolic compounds in plants. researchgate.netoup.com The inhibition of PAL disrupts a crucial defense pathway, highlighting a key mechanism by which this compound exerts its phytotoxic effects.

Elucidation of PAL's Role in Plant Defense Responses

Phenylalanine Ammonia Lyase (PAL) is a critical enzyme that sits (B43327) at the junction of primary and secondary metabolism in plants. wikipedia.orgagrometodos.com It catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia. wikipedia.org This pathway is responsible for the synthesis of a vast number of secondary metabolites, many of which are essential for plant defense against a variety of biotic and abiotic stresses. nih.govresearchgate.netjournalijecc.com

The induction of PAL activity is a hallmark of the plant defense response. wikipedia.orgnih.gov Its expression and activity increase significantly in response to stimuli such as pathogen infection, wounding, and exposure to UV radiation. nih.gov The products of the phenylpropanoid pathway, which are downstream of PAL's action, include:

Lignin: A complex polymer that strengthens cell walls, creating a physical barrier against pathogen penetration. agrometodos.comresearchgate.net

Phytoalexins: Antimicrobial compounds that accumulate at the site of infection to inhibit pathogen growth. researchgate.net

Flavonoids: A diverse group of compounds with various functions, including antimicrobial activity and signaling. journalijecc.com

Salicylic (B10762653) acid (SA): A key signaling molecule involved in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. nih.govresearchgate.net

Studies have demonstrated that silencing the PAL gene in plants leads to increased susceptibility to pathogens, underscoring its importance in defense. nih.gov Conversely, overexpression of PAL can enhance resistance. nih.gov The inhibition of PAL activity by compounds like 2-aminoindan-2-phosphonic acid (AIP) has been shown to abolish pathogen-induced salicylic acid accumulation, further confirming the enzyme's central role in defense signaling. nih.govnih.gov

Molecular Interactions and Specificity of this compound-Mediated PAL Inhibition

The specific molecular interactions through which this compound inhibits PAL are a subject of ongoing research. However, the general mechanism of PAL inhibition involves molecules that can bind to the enzyme's active site, preventing the substrate, L-phenylalanine, from binding. wikipedia.orgnih.gov PAL enzymes possess a cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is crucial for its catalytic activity. wikipedia.org Inhibitors often target this active site.

The specificity of PAL for its substrate, L-phenylalanine, is determined by the amino acid residues within the active site. nih.gov For instance, studies on different aromatic amino acid ammonia-lyases have shown that a single amino acid substitution can switch the enzyme's preference from L-tyrosine to L-phenylalanine. nih.gov This highlights the precise structural requirements for substrate binding and catalysis. This compound's potent inhibitory effect suggests a high affinity for the active site of PAL, effectively blocking the entry and conversion of L-phenylalanine. researchgate.netoup.com This inhibition disrupts the entire phenylpropanoid pathway, compromising the plant's ability to produce essential defense compounds. nih.gov

Other Documented Biological Activities of this compound (e.g., inhibition of osteoclast differentiation, antifungal activity)

Beyond its well-documented role as a phytotoxin and PAL inhibitor, research has begun to uncover other biological activities of this compound. One notable area of investigation is its potential to inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. researchgate.netnih.gov The differentiation of osteoclasts is a complex process regulated by various signaling pathways. biomolther.orgmdpi.com Studies on other natural compounds have shown that inhibition of these pathways can prevent excessive bone loss. nih.govbiomolther.orgdoi.org While direct studies on this compound's effect on osteoclastogenesis are emerging, its classification as a bioactive small molecule suggests potential interactions with cellular targets involved in this process.

Additionally, given its fungal origin and its role in inter-microbial competition, this compound may possess antifungal properties against other fungal species. The production of secondary metabolites with antimicrobial activity is a common strategy employed by fungi to outcompete other microorganisms in their environment.

Identification of this compound's Cellular and Molecular Targets Beyond PAL

The identification of cellular and molecular targets for bioactive small molecules like this compound is a significant challenge in drug discovery and molecular biology. nih.govopenaccessjournals.com While PAL is a confirmed target, it is plausible that this compound interacts with other cellular components to exert its full range of biological effects. Modern approaches to target identification include:

Affinity-based methods: This involves using a derivatized version of the bioactive molecule as a probe to "fish out" its binding partners from a complex mixture of cellular proteins. nih.govrsc.org

Phenotypic screening: This target-agnostic approach involves observing the cellular response to the compound to infer its mechanism of action. biocompare.com

Computational approaches: Bioinformatics and network-based systems biology can be used to predict potential targets based on the molecule's structure and known biological activities. nih.gov

Genetic approaches: Techniques like CRISPR screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway. biocompare.com

The inhibition of protein-protein interactions (PPIs) is another potential mechanism of action for small molecules. nih.gov Many cellular processes are regulated by these interactions, and disrupting them can have profound biological effects. Given the diverse activities of this compound, it is likely that it modulates multiple targets and pathways within the cell, and future research employing these advanced techniques will be crucial to fully elucidate its molecular mechanisms. openaccessjournals.com

Analytical Chemistry and Detection Methods for Pinolidoxin

Chromatographic Techniques for Pinolidoxin Separation and Quantification (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the primary methods for the separation and quantification of this compound. mdpi.comembrapa.brnih.gov These techniques offer high resolution and sensitivity, which are essential for analyzing complex biological extracts. embrapa.br

Reversed-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govacgpubs.org This setup allows for the effective separation of this compound from other fungal metabolites based on its polarity. Detection can be achieved using a Diode-Array Detector (DAD), which provides ultraviolet (UV) spectra of the eluting compounds, although this method relies on the availability of pure standards for confirmation. nih.govmdpi.com

For more definitive identification and sensitive quantification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comresearchgate.net Electrospray ionization (ESI) is a common interface that generates ions from the eluting analyte for MS analysis. researchgate.net In a typical LC-MS/MS workflow for this compound, the precursor ion corresponding to its protonated molecule ([M+H]⁺) at m/z 339.18 is selected. nih.gov This precursor ion is then fragmented to produce a characteristic pattern of product ions (MS2 spectrum), which serves as a highly specific fingerprint for the compound. nih.gov This process can be performed in a targeted manner using Multiple Reaction Monitoring (MRM), which significantly enhances sensitivity and selectivity, making it ideal for quantification in complex matrices. nih.govmdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | embrapa.brnih.gov |

| Stationary Phase | C18 Column | nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol | nih.govacgpubs.org |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | nih.govmdpi.com |

| Ionization (LC-MS) | Electrospray Ionization (ESI), typically in positive ion mode | nih.govnih.gov |

| Precursor Ion [M+H]⁺ | m/z 339.1802 | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity | nih.govmdpi.com |

Mass Spectrometric Approaches for this compound Identification and Localization (e.g., MALDI Imaging MS)

Mass spectrometry is indispensable for the confident identification of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govmdpi.com For this compound (C₁₈H₂₆O₆), the expected exact mass of its sodium adduct ([M+Na]⁺) is 361.1622, a value that can be confirmed experimentally with high precision using techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap MS. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is used to generate structural information by fragmenting the precursor ion. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification by matching it against spectral libraries or through de novo interpretation. mdpi.com

A cutting-edge application of mass spectrometry is Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (MSI). nih.govnih.govmdpi.com This technique can map the spatial distribution of molecules directly on a thin section of biological tissue, such as an infected plant leaf. nih.govresearchgate.net In a MALDI-MSI experiment, a tissue section is coated with a chemical matrix that absorbs energy from a laser. nih.gov The laser is fired across the tissue in a grid-like pattern, desorbing and ionizing analytes from each spot. nih.govresearchgate.net By collecting a mass spectrum at each coordinate, a two-dimensional map of the distribution and intensity of specific ions can be generated. mdpi.com While specific studies on this compound using this technique are not widely reported, MALDI Imaging MS holds significant potential for visualizing the precise localization of this compound at the site of infection, providing critical insights into its role in plant-pathogen interactions. mdpi.com

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Identification | Accurate mass measurement (e.g., [M+Na]⁺ = 361.1622) for elemental composition determination (C₁₈H₂₆O₆). | nih.govmdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Characteristic fragmentation pattern from the precursor ion (m/z 339.18) for unambiguous identification. | mdpi.comnih.gov |

| MALDI Imaging MS | Spatial Localization | Visualization of the distribution and abundance of this compound directly in tissue sections. | nih.govmdpi.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Trace Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules like this compound. nih.gov It is the definitive method for confirming the identity of a compound, especially when distinguishing between closely related isomers. uvm.edu One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.netscielo.br

The ¹H NMR spectrum of this compound shows characteristic signals for its various protons, including those on the ten-membered lactone ring and the hexa-2,4-dienoate side chain. nih.govmdpi.com The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) provide detailed information about the connectivity of atoms. researchgate.netamazonaws.com Similarly, the ¹³C NMR spectrum reveals a distinct signal for each of the 18 carbon atoms in the molecule. nih.govspectrabase.com

For trace analysis and characterization within complex mixtures, advanced two-dimensional (2D) NMR techniques are employed. nih.govipb.pt These experiments provide correlation data that reveal connections between different nuclei:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and linking different structural fragments. nih.govipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing key information about the molecule's relative stereochemistry. nih.gov

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the this compound structure, even when present in small quantities within a biological extract. mdpi.comnih.gov

| NMR Experiment | Purpose in this compound Analysis | Reference |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | nih.govmdpi.com |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | nih.govnih.govmdpi.comspectrabase.com |

| COSY | Establishes ¹H-¹H spin-spin coupling networks. | nih.gov |

| HSQC | Correlates directly attached ¹H and ¹³C atoms. | nih.gov |

| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C correlations for structural assembly. | nih.gov |

| NOESY | Determines spatial proximity of protons to define relative stereochemistry. | nih.gov |

Biosynthetic Considerations and Engineering Potential of Pinolidoxin

Analysis of Precursor Incorporation and General Polyketide Biosynthesis Relevance for Pinolidoxin

This compound is a 10-membered macrolide, a class of secondary metabolites known as polyketides, produced by fungal species such as Ascochyta pinodes and Didymella pinodes. mdpi.comresearchgate.net Fungal polyketides are synthesized through the polyketide pathway, a process that bears a strong resemblance to fatty acid synthesis. mdpi.comwikipedia.org This intricate biosynthetic mechanism is orchestrated by large, multifunctional enzymes called polyketide synthases (PKSs). wikipedia.orgmdpi.com

The biosynthesis of a polyketide chain initiates with a "starter unit," typically a small acyl-CoA molecule like acetyl-CoA or propionyl-CoA. wikipedia.org This starter unit is sequentially condensed with multiple "extender units," which are most commonly malonyl-CoA or its methylated derivatives. wikipedia.org Each condensation step is catalyzed by a ketosynthase (KS) domain within the PKS and is accompanied by a decarboxylation, resulting in the elongation of the polyketide chain by two carbon atoms at a time. mdpi.com

The resulting linear polyketide chain, containing a series of β-keto groups, undergoes various modifications. The PKS enzymes contain a unique combination of domains that can selectively reduce the keto groups to hydroxyls (via ketoreductase or KR domains), dehydrate them to form double bonds (via dehydratase or DH domains), and further reduce the double bonds to single bonds (via enoylreductase or ER domains). wikipedia.org The final, modified polyketide chain is then released from the PKS, often undergoing cyclization to form macrolide structures like this compound.

While specific isotope-labeling studies to definitively trace precursor incorporation into the this compound backbone have not been extensively reported in the available literature, its structure strongly suggests a polyketide origin. Fungal anthraquinones, for example, are known to be synthesized via the polyketide pathway. mdpi.com Based on the general principles of polyketide synthesis, the backbone of this compound is likely assembled from acetate (B1210297) and propionate (B1217596) units derived from acetyl-CoA and malonyl-CoA precursors.

Research on the genome of A. pinodes has identified a PKS gene that shows a 38% DNA sequence identity to a PKS gene involved in the biosynthesis of brefeldin A, another fungal macrolide. mdpi.com This homology strongly suggests the involvement of this PKS gene in the biosynthesis of macrolides in A. pinodes, including this compound. mdpi.com The compound was detected in the hyphae at the growing front of an A. pinodes colony, indicating its production during active fungal growth. mdpi.comasm.org

Table 1: Key Components of Polyketide Biosynthesis

| Component | Function | Common Examples |

|---|---|---|

| Starter Unit | Initiates the polyketide chain. | Acetyl-CoA, Propionyl-CoA |

| Extender Unit | Elongates the polyketide chain in a stepwise manner. | Malonyl-CoA, Methylmalonyl-CoA |

| Polyketide Synthase (PKS) | A multi-domain enzyme that catalyzes the entire synthesis. | Type I (Fungal), Type II, Type III |

| Acyl-Carrier Protein (ACP) | Covalently binds the growing polyketide chain. | - |

| Ketosynthase (KS) | Catalyzes the condensation of extender units to the growing chain. | - |

| Modifying Domains | Tailor the structure of the polyketide backbone. | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) |

Potential for this compound Biosynthetic Pathway Elucidation and Genetic Manipulation

The complete elucidation of the this compound biosynthetic pathway and its subsequent genetic manipulation holds significant potential for both fundamental research and biotechnological applications. Advances in fungal genomics and molecular biology provide a clear roadmap for achieving these goals.

The starting point for pathway elucidation is the identification of the this compound biosynthetic gene cluster (BGC). As secondary metabolite genes in fungi are typically organized in contiguous clusters on the chromosome, identifying the PKS gene is the key to locating the entire cluster. asm.org Homology-based searches, using the sequences of known macrolide PKS genes (like the one for brefeldin A), can be used to probe the genome of A. pinodes to pinpoint the putative this compound PKS gene. mdpi.comasm.org Once identified, sequencing the flanking regions will reveal the other genes in the cluster, which likely encode the tailoring enzymes (e.g., hydroxylases, reductases), transport proteins, and transcription factors responsible for regulating the pathway.

Confirmation of the gene cluster's function can be achieved through genetic manipulation. nih.gov The development of genetic transformation systems, such as those using Agrobacterium tumefaciens, for related fungi provides a methodology that could be adapted for A. pinodes. asm.org Key strategies for manipulation include:

Gene Deletion: Creating a knockout mutant by deleting the putative PKS gene. If the gene is indeed responsible for this compound synthesis, the mutant strain would be incapable of producing the compound. asm.org This approach was successfully used to identify the PKS gene for ascochitine (B14171456) in the related fungus Ascochyta fabae. asm.org

Heterologous Expression: Cloning the entire BGC and expressing it in a well-characterized, non-producing host fungus (like Aspergillus oryzae). Production of this compound in the heterologous host would provide definitive proof of the cluster's function.

Precursor-Directed Biosynthesis: Utilizing mutants with inactivated genes in the pathway to accumulate intermediates. nih.gov For instance, deleting a gene responsible for adding a side chain could allow the production of the core macrolide, which could then be chemically modified to create novel analogs. This approach has been considered for generating new phoslactomycin analogs. nih.gov

These genetic engineering strategies could lead to the rational design of novel this compound derivatives with potentially altered or enhanced biological activities. By manipulating the PKS or tailoring enzymes, it may be possible to create a library of new compounds for screening in various applications.

Future Research Directions and Applications of Pinolidoxin in Chemical Biology

Development of Advanced Synthetic Methodologies for Pinolidoxin and Analogues

The chemical synthesis of this compound and the generation of its analogues are pivotal for detailed structure-activity relationship (SAR) studies and the development of novel chemical tools. To date, several total syntheses of this compound have been accomplished, each employing distinct strategies that lay the groundwork for future advancements.

One notable approach utilized a highly convergent and efficient synthesis of (-)-pinolidoxin, which also led to the unambiguous determination of its stereostructure. digitellinc.comnih.gov This strategy was highlighted by the use of novel silacyclic precursors for the stereocontrolled synthesis of the polyol moiety and a reversible ring-closing metathesis reaction. digitellinc.comnih.gov More recently, an enantioselective total synthesis of this compound was achieved, which also yielded the related natural decanolide, bellidisin C. nih.gov These established routes provide a solid foundation for the synthesis of this compound analogues.

Future research in this area should focus on the development of more versatile and efficient synthetic routes amenable to diversity-oriented synthesis (DOS). DOS strategies would enable the rapid generation of a library of this compound analogues with diverse structural modifications. mdpi.com This would be invaluable for systematically probing the key structural features required for its biological activity. Key areas for modification, based on initial SAR studies, include the integrity of the nonenolide ring, the stereochemistry and presence of the hydroxyl groups, and the nature of the propyl side chain. nih.gov

| Synthetic Strategy | Key Features | Reference Compound(s) |

| Divergent Synthesis | Use of a common silacyclic precursor, reversible ring-closing metathesis. | (-)-Pinolidoxin |

| Enantioselective Synthesis | Chiron-based approach, intramolecular lactonization. | This compound, Bellidisin C |

| Diversity-Oriented Synthesis (Proposed) | Modular approach to generate a library of analogues by systematically modifying key functional groups. | This compound Analogues |

Deeper Elucidation of this compound's Mechanistic Pathways and Identification of Novel Biological Targets

This compound is known to be a potent modulator of plant pathogenesis, with its primary reported mechanism of action being the suppression of Phenylalanine Ammonia-Lyase (PAL) activity. digitellinc.comnih.gov PAL is a crucial enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of plant defense compounds, including phytoalexins and lignin. By inhibiting PAL, this compound effectively dismantles a key aspect of the plant's defense response.

However, the full extent of this compound's interaction with plant cellular machinery likely extends beyond PAL inhibition. Future research should aim to unravel these more complex mechanistic pathways and identify novel biological targets. Modern chemoproteomic approaches, such as activity-based protein profiling (ABPP) and photoaffinity labeling, could be employed to identify other proteins that directly interact with this compound in plant cell lysates.

Furthermore, transcriptomic and proteomic analyses of plant tissues treated with this compound could provide a global view of the cellular response to this phytotoxin. nih.govnih.gov Such studies could reveal downstream signaling cascades affected by PAL inhibition and potentially uncover PAL-independent effects of this compound. For instance, investigating changes in the expression of genes related to hormone signaling pathways (e.g., salicylic (B10762653) acid, jasmonic acid, and ethylene) could provide a more comprehensive understanding of how this compound manipulates the plant's defense network. researchgate.net

| Current Knowledge | Future Research Approaches | Potential Discoveries |

| Inhibition of Phenylalanine Ammonia-Lyase (PAL). | Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling. | Identification of novel direct protein targets. |

| Suppression of plant defense responses. | Transcriptomic and Proteomic analysis of this compound-treated plants. | Elucidation of downstream signaling pathways and PAL-independent mechanisms. |

Chemoenzymatic and Synthetic Biology Approaches for this compound Analog Generation

The biosynthesis of this compound, a polyketide, is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). nih.govnih.gov The modular nature of PKSs presents an exciting opportunity for the generation of novel this compound analogues through chemoenzymatic and synthetic biology approaches.

Chemoenzymatic strategies could involve the chemical synthesis of modified precursor molecules that can then be fed to the this compound-producing fungus or its isolated PKS enzymes. digitellinc.comnih.govnih.gov This approach, known as precursor-directed biosynthesis, could lead to the incorporation of non-natural starter or extender units into the this compound backbone, resulting in a diverse array of new compounds.

Synthetic biology offers a more profound level of control by directly engineering the PKS genes. nih.govosti.govosti.gov Techniques such as domain swapping, deletion, or mutation within the PKS modules could be used to alter the structure of the resulting polyketide. For example, modifying the acyltransferase (AT) domain could change the type of building blocks incorporated, while altering the ketoreductase (KR) or dehydratase (DH) domains could modify the reduction or dehydration patterns of the polyketide chain, leading to analogues with different stereochemistry or saturation levels. While these approaches have been successfully applied to other polyketides, their application to this compound biosynthesis remains a promising area for future exploration. nih.gov

| Approach | Methodology | Potential Outcome |

| Chemoenzymatic Synthesis | Feeding chemically synthesized, modified precursors to the this compound PKS. | Generation of this compound analogues with non-natural building blocks. |

| Synthetic Biology | Genetic engineering of the this compound PKS (e.g., domain swapping, mutagenesis). | Creation of novel this compound analogues with altered backbones, stereochemistry, and functional groups. |

Q & A

Q. How should researchers evaluate long-term stability of this compound in formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.